![molecular formula C10H8BrNO B1296638 5-Bromo-2-methyl-4-phenyl-1,3-oxazole CAS No. 20662-93-5](/img/structure/B1296638.png)
5-Bromo-2-methyl-4-phenyl-1,3-oxazole
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Overview
Description
5-Bromo-2-methyl-4-phenyl-1,3-oxazole is a chemical compound with the CAS Number: 20662-93-5. It has a molecular weight of 238.08 . The IUPAC name for this compound is 5-bromo-2-methyl-4-phenyl-1,3-oxazole .
Synthesis Analysis
The synthesis of 1,3-oxazoles, such as 5-Bromo-2-methyl-4-phenyl-1,3-oxazole, can be achieved through various methods. One such method involves the direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 . Another method involves the reaction of p-tolylsulfonylmethyl isocyanide (TosMIC) with aromatic aldehydes to give 5-aryloxazoles .Molecular Structure Analysis
The molecular structure of 5-Bromo-2-methyl-4-phenyl-1,3-oxazole is represented by the linear formula C10H8BrNO . The InChI code for this compound is 1S/C10H8BrNO/c1-7-12-9(10(11)13-7)8-5-3-2-4-6-8/h2-6H,1H3 .Chemical Reactions Analysis
The chemical reactions involving 5-Bromo-2-methyl-4-phenyl-1,3-oxazole can be diverse. For instance, palladium-catalyzed C-5 arylation of oxazoles is preferred in polar solvents, whereas C-2 arylation is preferred in nonpolar solvents . Another reaction involves an I2/Cu(NO3)2•3H2O-assisted generation of α-iodo acetophenones, a Kornblum oxidation to phenylglyoxals, a condensation to imines, and a decarboxylation/annulation/oxidation reaction sequence .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-2-methyl-4-phenyl-1,3-oxazole include a boiling point of 308.3°C at 760 mmHg . The compound is typically stored in an inert atmosphere at 2-8℃ .Scientific Research Applications
Anticancer Research
5-Bromo-2-methyl-4-phenyloxazole has been explored for its potential in anticancer treatments. Researchers have synthesized derivatives of this compound to evaluate their antiproliferative and cytotoxic activities against various human cancer cell lines . These studies are crucial as they contribute to the development of new and potent anticancer agents that can improve cancer treatments.
Pharmaceutical Manufacturing
This compound serves as a key intermediate in the synthesis of therapeutic agents, particularly SGLT2 inhibitors, which are used in diabetes therapy . The industrial-scale synthesis of such intermediates is vital for the production of drugs that manage chronic conditions like diabetes.
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 5-Bromo-2-methyl-4-phenyloxazole are currently unknown. This compound is a derivative of oxazole, a heterocyclic compound that has been studied for its potential biological activities . .
Mode of Action
Generally, drugs exert their effects by binding to receptors in the body, triggering a series of biochemical reactions . .
properties
IUPAC Name |
5-bromo-2-methyl-4-phenyl-1,3-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-7-12-9(10(11)13-7)8-5-3-2-4-6-8/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLOYSHJWCWOWNW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(O1)Br)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10340000 |
Source
|
Record name | 5-Bromo-2-methyl-4-phenyl-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10340000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-methyl-4-phenyl-1,3-oxazole | |
CAS RN |
20662-93-5 |
Source
|
Record name | 5-Bromo-2-methyl-4-phenyl-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10340000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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